molecular formula C11H20N4 B2555231 1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans CAS No. 1820572-30-2

1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans

Numéro de catalogue B2555231
Numéro CAS: 1820572-30-2
Poids moléculaire: 208.309
Clé InChI: FLZFBJPUNPHGCU-GXSJLCMTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds were synthesized using intermediate derivatization methods (IDMs). The synthesized compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .

Applications De Recherche Scientifique

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors of Cytochrome P450 (CYP) isoforms are critical in assessing drug-drug interactions potential during drug development. Specific inhibitors can help understand the metabolism mediated by various CYP isoforms, essential for predicting possible interactions when multiple drugs are administered. The research reviewed available inhibitors, highlighting the importance of selectivity for individual CYP isoforms to accurately predict metabolism and interaction risks (Khojasteh et al., 2011).

Advances in Dopamine D2 Receptor Ligands

Dopamine D2 receptor ligands are significant in treating neuropsychiatric disorders, such as schizophrenia and Parkinson's disease. The pharmacophore for high D2 receptor affinity includes aromatic moieties and cyclic amines, critical for developing effective therapeutics. This review provides an extensive overview of the therapeutic potential of D2 receptor modulators, emphasizing their structure, function, and pharmacology (Jůza et al., 2022).

Blocking Cannabinoid CB1 Receptors for Nicotine Dependence

Research into cannabinoid CB1 receptor antagonists introduces a new therapeutic class for drug dependence, including nicotine dependence. Pre-clinical studies suggest that these antagonists can block nicotine self-administration and might be effective for smoking cessation, although their clinical efficacy and side effects are areas of ongoing investigation (Foll et al., 2008).

Medicinal Significance of Pyrazole Derivatives

Pyrazoles are notable for their wide range of applications in medicinal chemistry, offering a potent scaffold that exhibits a spectrum of biological activities. This review highlights synthetic approaches for methyl-substituted pyrazoles and analyzes their medical significance, aiming to assist in generating new leads with high efficacy (Sharma et al., 2021).

Synthetic and Medicinal Perspectives of Novel Pyrazole Compounds

Another review focused on the synthesis and bioevaluation of novel pyrazole compounds, emphasizing their importance in pharmaceutical and agrochemical activities. This includes the development of compounds under microwave conditions and their characterization through various analytical techniques. The review highlights the potential of these compounds in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant applications (Sheetal et al., 2018).

Propriétés

IUPAC Name

[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-14-7-3-4-9(8-12)11(14)10-5-6-13-15(10)2/h5-6,9,11H,3-4,7-8,12H2,1-2H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZFBJPUNPHGCU-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=NN2C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.